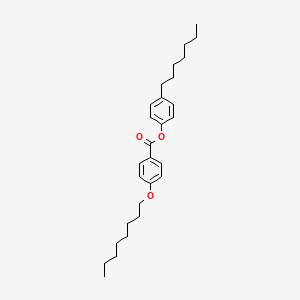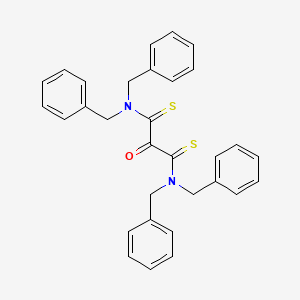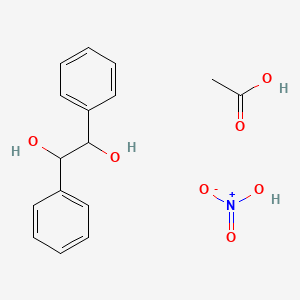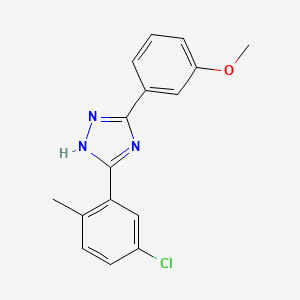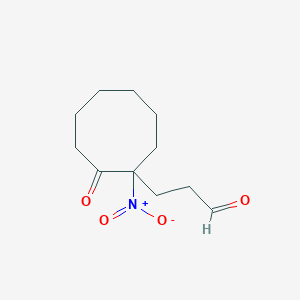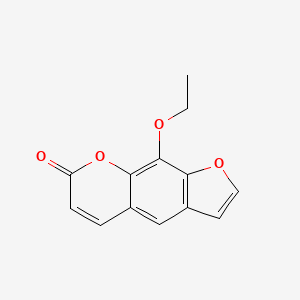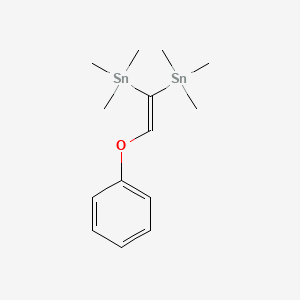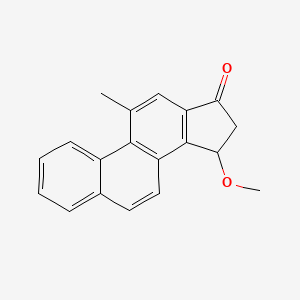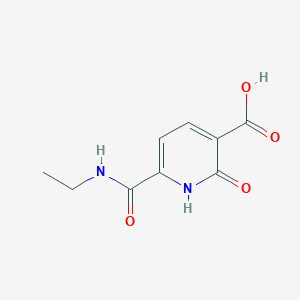![molecular formula C22H22 B14409215 2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene CAS No. 83909-08-4](/img/structure/B14409215.png)
2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by its complex structure, which includes multiple benzene rings and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylphenyl bromide and 1,3-dimethylbenzene.
Grignard Reaction: A Grignard reagent is prepared by reacting 2,6-dimethylphenyl bromide with magnesium in anhydrous ether. This forms the 2,6-dimethylphenylmagnesium bromide.
Coupling Reaction: The Grignard reagent is then reacted with 1,3-dimethylbenzene in the presence of a catalyst, such as palladium on carbon, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens, nitro groups, or alkyl groups are introduced into the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium or platinum catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying aromaticity and substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its interactions with biological targets.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene depends on its specific application:
Chemical Reactions: In electrophilic aromatic substitution, the compound’s electron-rich benzene rings facilitate the attack of electrophiles, leading to substitution at specific positions.
Biological Activity: The compound may interact with biological macromolecules such as proteins and nucleic acids, affecting their function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene: Characterized by its unique substitution pattern on the benzene rings.
2-[3-(2,4-dimethylphenyl)phenyl]-1,3-dimethylbenzene: Similar structure but with different substitution positions, leading to variations in chemical reactivity and biological activity.
2-[3-(2,6-dimethylphenyl)phenyl]-1,4-dimethylbenzene: Differing in the position of the methyl groups on the benzene rings, affecting its physical and chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of multiple methyl groups and the arrangement of benzene rings contribute to its distinct chemical behavior and interactions with other molecules.
Eigenschaften
CAS-Nummer |
83909-08-4 |
|---|---|
Molekularformel |
C22H22 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C22H22/c1-15-8-5-9-16(2)21(15)19-12-7-13-20(14-19)22-17(3)10-6-11-18(22)4/h5-14H,1-4H3 |
InChI-Schlüssel |
DWMLZMFZPKVXIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)C2=CC(=CC=C2)C3=C(C=CC=C3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14409133.png)
![(4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane](/img/structure/B14409138.png)
![Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate](/img/structure/B14409140.png)

